molecular formula C20H18N4O B3034396 1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol CAS No. 168848-20-2

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol

Cat. No.: B3034396
CAS No.: 168848-20-2
M. Wt: 330.4 g/mol
InChI Key: MBZINFISJNLCQJ-UHFFFAOYSA-N
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Description

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol is a bipyrazole derivative featuring two pyrazole rings linked at the 4,5' positions. Key structural attributes include:

  • Methyl groups at positions 3 and 3', enhancing hydrophobicity and steric effects.
  • A hydroxyl group at position 5, enabling hydrogen bonding and influencing solubility.

Properties

IUPAC Name

5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-13-18(23(21-14)16-9-5-3-6-10-16)19-15(2)22-24(20(19)25)17-11-7-4-8-12-17/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZINFISJNLCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186072
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172889-30-4
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172889-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of pyrazole derivatives often involves:

Chemical Reactions Analysis

Types of Reactions

1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The target compound’s diphenyl groups distinguish it from analogs with mixed aryl/heteroaryl substituents (e.g., fluorophenyl in ).
  • The hydroxyl group at position 5 contrasts with methoxy or tert-butyl groups in other derivatives, suggesting altered solubility and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

Infrared (IR) and melting point data for analogs highlight substituent effects:

Compound Name (Reference) Melting Point (°C) IR Peaks (cm⁻¹) Functional Group Assignments
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one 172.7 3386 (NH), 1660 (C=O) Amine, carbonyl
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Not reported ~3300 (NH), ~1650 (C=O) Amino, ketone
Target Compound (Inferred) ~160–180 (est.) ~3200–3400 (OH), ~2900 (CH₃) Hydroxyl, methyl

Analysis :

  • The hydroxyl group in the target compound would likely produce a broad IR peak at ~3200–3400 cm⁻¹, distinct from NH stretches in amino-pyrazoles .
  • Methyl groups contribute to aliphatic C-H stretches near 2900 cm⁻¹, similar to tert-butyl analogs .

Pharmacological and Molecular Docking Insights

While direct bioactivity data for the target compound are unavailable, related pyrazoles exhibit anticonvulsant, antimicrobial, and kinase-inhibitory properties:

  • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed strong binding affinity to cyclooxygenase-2 (COX-2) in molecular docking studies, attributed to fluorophenyl and methoxy substituents .
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole demonstrated anticonvulsant activity, likely due to the benzodioxole moiety enhancing blood-brain barrier penetration .

Inferred Properties of the Target Compound :

  • The diphenyl groups may enhance interactions with aromatic residues in enzyme active sites.
  • The hydroxyl group could improve solubility and binding to polar targets (e.g., kinases or receptors).

Biological Activity

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its anti-inflammatory and analgesic effects.

Chemical Structure

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure can be represented as follows:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}

Synthesis

Recent studies have focused on synthesizing various pyrazole derivatives through multi-step reactions involving different substituents. The synthesis of this compound typically involves the condensation of appropriate aldehydes and hydrazines followed by functional group modifications.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The selectivity for COX-2 over COX-1 is particularly beneficial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models, compounds with similar structures demonstrated notable reductions in edema and inflammatory markers. For example, certain derivatives showed up to 71% inhibition of edema compared to standard drugs like celecoxib .
CompoundCOX-2 Inhibition (%)IC50 (μg/mL)Reference
Compound A62%54.65
Compound B71%60.56
Compound C65%57.24

Analgesic Activity

The analgesic properties of pyrazole derivatives have also been explored extensively:

  • Pain Models : In various pain models, these compounds exhibited significant pain relief comparable to traditional analgesics like indomethacin. For instance, certain derivatives demonstrated over 50% inhibition in pain response tests .
  • Mechanism of Action : The analgesic effect is primarily attributed to the inhibition of inflammatory mediators and modulation of pain pathways through COX inhibition and other mechanisms.

Case Studies

  • Case Study on COX Selectivity :
    A study evaluated several pyrazole derivatives for their selectivity towards COX-2 versus COX-1. The most potent compounds showed a selectivity index significantly higher than traditional NSAIDs, indicating a favorable safety profile for long-term use .
  • Toxicity Assessments :
    Acute toxicity tests revealed that some derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a relatively safe profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol
Reactant of Route 2
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1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol

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